3,4-Dimethylthioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thioanisole, where the aromatic ring is substituted with two methyl groups at the 3 and 4 positions. This compound is a colorless liquid that is soluble in organic solvents and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmercaptobenzothiazole with 4-bromo-o-xylene. The reaction is typically carried out in the presence of palladium diacetate, nickel dichloride, and other catalysts in an inert atmosphere. The reaction mixture is stirred at 100°C for 12 hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.
Reduction: Corresponding thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethylthioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-Dimethylthioanisole involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. Additionally, its aromatic ring can participate in π-π interactions, influencing its binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: The parent compound without the methyl substitutions.
2,4-Dimethylthioanisole: A similar compound with methyl groups at different positions.
4-Methoxythioanisole: A compound with a methoxy group instead of a methyl group.
Uniqueness
3,4-Dimethylthioanisole is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. The presence of these groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other thioanisole derivatives.
Properties
IUPAC Name |
1,2-dimethyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFAPOIXKAENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.